molecular formula C11H16BrN B2611578 (4-Bromobenzyl)tert-butylamine CAS No. 87384-76-7

(4-Bromobenzyl)tert-butylamine

Cat. No.: B2611578
CAS No.: 87384-76-7
M. Wt: 242.16
InChI Key: GCAXLMOUEUKSNT-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)tert-butylamine is a useful research compound. Its molecular formula is C11H16BrN and its molecular weight is 242.16. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAXLMOUEUKSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Tertiary Amines with Halogenated Benzyl Moieties in Organic Synthesis

Tertiary amines containing halogenated benzyl (B1604629) groups are a class of compounds with considerable importance in the field of organic synthesis. The presence of a halogen atom, such as bromine, on the benzyl ring significantly influences the reactivity and potential applications of these molecules. google.com Halogenated benzylamines are frequently employed as intermediates and building blocks in the synthesis of more complex organic structures, particularly in the pharmaceutical and agricultural industries. google.com

The bromine atom in a compound like (4-Bromobenzyl)tert-butylamine serves as a versatile functional group. lookchem.com It can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functionalities at that position. google.com This reactivity is crucial for the construction of diverse molecular scaffolds. Furthermore, the presence of a halogen can modulate the electronic properties of the aromatic ring, influencing the reactivity of other parts of the molecule. Halogen substituents can also play a role in directing the regioselectivity of certain reactions.

The tertiary amine group itself is a key functional moiety. Its basicity and nucleophilicity are fundamental to its role in many chemical transformations. The bulky tert-butyl group attached to the nitrogen atom in this compound provides steric hindrance, which can influence the stereochemical outcome of reactions and enhance the stability of the molecule. The combination of the reactive halogenated benzyl group and the sterically hindered tertiary amine makes these compounds valuable tools for synthetic chemists.

Recent research has highlighted the utility of halogenated benzylamines in the synthesis of novel compounds with potential biological activity. For instance, studies have explored their use in creating new antimycotic agents and as precursors for potent serotonin (B10506) receptor ligands. nih.govresearchgate.net The ability to systematically modify the structure by leveraging the reactivity of the halogenated benzyl moiety allows for the exploration of structure-activity relationships, a cornerstone of drug discovery. nih.gov

Overview of Research Trajectories for 4 Bromobenzyl Tert Butylamine

Strategies for the Preparation of this compound

The primary route to this compound involves the reduction of the C=N double bond of an imine. This transformation is most commonly and efficiently achieved through catalytic hydrogenation.

Alternative Synthetic Routes to Access the this compound Scaffold

The synthesis of this compound can be achieved through several alternative pathways, each with distinct advantages and precursor requirements. These methods primarily include reductive amination of 4-bromobenzaldehyde, N-alkylation of tert-butylamine with a suitable 4-bromobenzyl electrophile, and the reduction of corresponding amide intermediates.

Reductive Amination

A prominent alternative route is the reductive amination of 4-bromobenzaldehyde with tert-butylamine. This one-pot reaction involves the initial formation of an imine, N-(4-bromobenzylidene)-2-methylpropan-2-amine, which is then reduced in situ to the target secondary amine. lookchem.comscirp.org This method is atom-economical and can be accomplished using various reducing agents and catalytic systems.

For instance, studies have shown that imines can be formed under solvent- and catalyst-free conditions by reacting halogenated aromatic aldehydes with alkyl amines, followed by purification under reduced pressure. scirp.org While this demonstrates the formation of the imine precursor, subsequent reduction is necessary to yield this compound. Catalytic hydrogenation is a common method for this reduction step. Research into the reductive amination of aldehydes has explored various catalysts, including cobalt nanoparticles and nickel-based catalysts, which have shown high yields for producing primary and secondary amines. researchgate.net

More advanced electrochemical methods have also been developed. For example, the electrosynthesis of benzyl-tert-butylamine has been achieved through the nickel-catalyzed oxidation of benzyl (B1604629) alcohol to benzaldehyde, followed by reductive amination. This paired electrolysis approach demonstrates the potential for greener synthetic routes, achieving a 35% Faradaic efficiency for the final amine product. rsc.org

Table 1: Reductive Amination and Related Reactions

ReactantsReaction TypeCatalyst/ConditionsProductYieldReference
4-Bromobenzaldehyde, tert-ButylamineImine FormationSolvent-free, 3h, then reduced pressureN-(4-bromobenzylidene)-2-methylpropan-2-amine92% scirp.org
4-Bromobenzaldehyde, AnilineReductive AminationCatalyst 4, cyclohexaneN-(4-bromobenzyl)aniline76% rsc.org
Benzyl alcohol, tert-ButylamineElectrochemical Reductive AminationNiOOH catalyst (oxidation), Ag electrode (reduction)Benzyl-tert-butylamine35% (Faradaic Efficiency) rsc.org

N-Alkylation of tert-Butylamine

Another fundamental approach is the direct N-alkylation of tert-butylamine with a 4-bromobenzyl halide, typically 4-bromobenzyl bromide. This reaction is a classic example of nucleophilic substitution. However, a significant challenge with using a sterically hindered amine like tert-butylamine and a tertiary alkyl halide is the competing elimination reaction (E2), which can lead to the formation of isobutene. sciencemadness.org

Despite this, conditions can be optimized to favor substitution. The use of a suitable solvent and base is critical. For example, the N-alkylation of amines with alcohols, a process known as hydrogen borrowing, has been successfully catalyzed by iridium complexes like [Cp*IrCl2]2, achieving high yields for a range of substrates. whiterose.ac.uk This method involves the in-situ oxidation of the alcohol (e.g., 4-bromobenzyl alcohol) to an aldehyde, which then undergoes reductive amination.

The precursor, 4-bromobenzyl bromide, can be synthesized from 4-bromotoluene (B49008) via radical bromination using elemental bromine and irradiation with a photolamp in a carbon tetrachloride solvent, yielding the product at 65%. prepchem.com

Table 2: N-Alkylation Reactions for Amine Synthesis

AmineAlkylating AgentCatalyst/ConditionsProductYieldReference
Piperidine4-Bromobenzyl alcoholHydrogen Borrowing via Iridium catalyst1-(4-Bromobenzyl)piperidine99% whiterose.ac.uk
tert-ButylamineBromobenzenen-Butyllithium, THF, refluxN-tert-butylaniline50%

Synthesis via Amide Reduction

A two-step alternative involves the formation of an amide followed by its reduction. One can either react 4-bromobenzoyl chloride with tert-butylamine to form 4-bromo-N-tert-butylbenzamide or react 4-bromobenzylamine (B181089) with a formylating agent. prepchem.com The resulting amide is then reduced to the target secondary amine.

The synthesis of 4-bromo-N-tert-butylbenzamide from 4-bromobenzoyl chloride and tert-butylamine in methylene (B1212753) chloride has been reported, yielding white crystals. prepchem.com The subsequent reduction of this amide to this compound can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) complexes. The use of borane-tert-butylamine complex in conjunction with aluminum chloride has been described for the deoxygenation of aryl ketones and benzyl alcohols, indicating its potential for amide reduction as well. nih.govmdpi.com

Photochemical methods also provide a pathway to the amide precursor. The irradiation of a benzene (B151609) solution containing a substituted benzaldehyde, such as 4-bromobenzaldehyde, and tert-butylamine can yield the corresponding N-tert-butylbenzamide, albeit in lower yields compared to other aromatic aldehydes. beilstein-journals.orgnih.gov

Reactivity and Derivatization Chemistry of 4 Bromobenzyl Tert Butylamine

Reactivity Profiles of the Benzylic Bromine and Tertiary Amine Functionalities

The chemical behavior of (4-Bromobenzyl)tert-butylamine is dictated by its two key functional groups. The bromine atom attached to the benzyl (B1604629) ring is susceptible to a variety of reactions characteristic of aryl halides. Its position on the benzene (B151609) ring makes it a suitable substrate for numerous palladium-catalyzed cross-coupling reactions. The C-Br bond can be activated to form carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for molecular elaboration.

The tertiary amine functionality, characterized by a nitrogen atom bonded to a tert-butyl group and the 4-bromobenzyl group, primarily exhibits nucleophilic and basic properties. The lone pair of electrons on the nitrogen atom can attack electrophilic centers. However, the steric hindrance imposed by the bulky tert-butyl group can influence its nucleophilicity and basicity compared to less hindered tertiary amines. This steric bulk can be advantageous in preventing undesired side reactions, such as the formation of quaternary ammonium (B1175870) salts under certain conditions. chemguide.co.uklibretexts.org The amine can also react with acids to form ammonium salts. noaa.gov

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom on the phenyl ring of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. youtube.comlibretexts.org Aryl bromides, such as the one present in this compound, are common substrates for this transformation. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov The coupling of this compound with various boronic acids or esters would yield substituted biphenyl (B1667301) derivatives, which are prevalent motifs in pharmaceuticals and materials science. nih.gov A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a suitable solvent. libretexts.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents generalized conditions often employed for the Suzuki-Miyaura coupling of aryl bromides, which are applicable to substrates like this compound.

ComponentExamplePurpose
Aryl Bromide This compoundSubstrate
Boronic Acid/Ester Phenylboronic acidCoupling partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Catalyst
Ligand SPhos, XPhos, P(t-Bu)₃Stabilizes catalyst, promotes reaction
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species
Solvent Toluene, Dioxane, THF/H₂OReaction medium
Temperature Room Temperature to 120 °CVaries depending on substrate reactivity

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction can be applied in two ways concerning this compound. First, the bromine atom can be coupled with a primary or secondary amine to introduce a new amino group onto the aromatic ring. Second, this compound itself can be synthesized via the reaction of 4-bromobenzyl bromide with tert-butylamine (B42293), although this is a nucleophilic substitution rather than a Buchwald-Hartwig reaction on the aryl halide. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. nih.govlibretexts.orgacsgcipr.org

Table 2: Key Components for Buchwald-Hartwig Amination This table outlines the typical components used in Buchwald-Hartwig amination reactions involving aryl bromides.

ComponentRoleCommon Examples
Aryl Halide ElectrophileThis compound
Amine NucleophilePrimary or secondary amines
Palladium Precatalyst Catalytic speciesPd₂(dba)₃, Pd(OAc)₂
Ligand Enhances catalytic activityBINAP, XPhos, t-BuXPhos
Base Amine deprotonationNaOt-Bu, LiHMDS, Cs₂CO₃
Solvent Reaction mediumToluene, Dioxane, THF

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound would lead to the synthesis of arylalkynes. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govlibretexts.org

Table 3: Typical Reaction Parameters for Sonogashira Coupling This table summarizes common conditions for the Sonogashira coupling of aryl bromides.

ParameterDetails
Aryl Halide This compound
Terminal Alkyne e.g., Phenylacetylene, Trimethylsilylacetylene
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalyst CuI (in traditional Sonogashira)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF, Toluene
Temperature Room Temperature to 100 °C

Nucleophilic Substitution Reactions at the Benzylic Position

While the bromine is on the aromatic ring, the related compound, 4-bromobenzyl bromide, readily undergoes nucleophilic substitution at the benzylic carbon. For instance, the synthesis of N-(4-bromobenzyl)tert-butylamine can be achieved through the nucleophilic substitution of 4-bromobenzyl bromide with tert-butylamine. researchgate.net In this SN2 reaction, the lone pair of the amine attacks the electrophilic benzylic carbon, displacing the bromide ion. The steric hindrance of the neopentyl-like structure can slow the rate of nucleophilic substitution reactions. nih.gov An excess of the amine is often used to neutralize the hydrogen bromide byproduct formed during the reaction. researchgate.net

Reactions Involving the Tertiary Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. A characteristic reaction of tertiary amines is the Menshutkin reaction, where the amine attacks an alkyl halide to form a quaternary ammonium salt. wikipedia.org For example, reaction with an alkyl iodide like methyl iodide would yield (4-bromobenzyl)(tert-butyl)dimethylammonium iodide. The tertiary amine can also be oxidized or form complexes with Lewis acids. Furthermore, the amine can participate as a base in various chemical transformations. The steric bulk of the tert-butyl group may, however, hinder its ability to act as a nucleophile in some sterically demanding reactions. mdpi.com Derivatization of the amine functionality can also be achieved using various reagents that specifically target primary or secondary amines, although the reactivity of this tertiary amine would be different. mdpi.comnih.govresearchgate.netresearchgate.net

Lack of Sufficient Data for Comprehensive Article on this compound Chemistry

Despite a thorough search of available scientific literature and chemical databases, insufficient specific research findings exist to generate a detailed article on the reactivity and derivatization chemistry of this compound as outlined in the user's request. The required sections on alkylation, acylation, quaternization, synthesis of aminoacetonitrile (B1212223) precursors, and exploitation for novel chemical transformations for this specific compound are not substantially documented in the public domain.

While general principles of amine reactivity are well-established, applying these concepts to this compound without specific experimental data would be speculative and would not meet the required standard of a scientifically accurate and detailed research article. The current body of scientific literature does not provide the necessary detailed research findings, data tables, or specific examples of the requested chemical transformations for this compound.

Therefore, the generation of a comprehensive and scientifically rigorous article strictly adhering to the provided outline is not possible at this time due to the absence of specific research dedicated to the chemical behavior of this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromobenzyl Tert Butylamine and Its Reactions

Electronic Structure Calculations for Reactive Centers

Electronic structure calculations are fundamental to understanding the reactivity of (4-Bromobenzyl)tert-butylamine. Methods such as Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule, highlighting the reactive centers. The key reactive centers in this compound are the nitrogen atom of the tert-butylamine (B42293) group, due to its lone pair of electrons, and the aromatic ring, which can participate in electrophilic substitution reactions. The bromine atom also influences the electronic properties of the benzene (B151609) ring through inductive and resonance effects.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's reactivity. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, indicating its nucleophilic character. The LUMO is likely distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack under certain conditions.

Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges on each atom in the molecule. These charges offer a quantitative measure of the electron distribution and can help in identifying sites prone to electrostatic interactions. In this compound, the nitrogen atom is expected to carry a negative partial charge, while the hydrogen atoms of the amine group and the carbon atoms of the aromatic ring will have varying degrees of positive charge.

Illustrative Electronic Properties of this compound (DFT/B3LYP/6-31G)*

PropertyValue
HOMO Energy-8.5 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap9.0 eV
Dipole Moment2.5 D

Quantum Chemical Modeling of Reaction Mechanisms

The synthesis of this compound can be achieved through the hydrogenation of the corresponding imine, N-(4-bromobenzylidene)-tert-butylamine. researchgate.net Quantum chemical modeling can elucidate the mechanism of this reaction, particularly when using reducing agents like sodium borohydride (B1222165) (NaBH4).

The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbon atom of the imine C=N double bond. Computational studies can map out the potential energy surface of this reaction, identifying the transition state and calculating the activation energy. The mechanism involves the formation of an intermediate complex between the imine and the borohydride, followed by the hydride transfer through a four-membered transition state. The solvent plays a crucial role in stabilizing the charged intermediates and transition states, and its effect can be modeled using implicit or explicit solvent models.

Key steps in the computational modeling of imine hydrogenation:

Geometry Optimization: The structures of the reactants (imine and NaBH4), intermediates, transition state, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or a first-order saddle point (for transition states) and to calculate zero-point vibrational energies and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to verify that the identified transition state connects the reactants and products on the potential energy surface.

Derivatization reactions of the amine group in this compound, such as acylation or alkylation, can be investigated using transition state theory. These reactions typically proceed through a nucleophilic attack of the amine nitrogen on an electrophilic center.

Computational analysis of the transition state provides valuable information about the reaction's feasibility and kinetics. By calculating the Gibbs free energy of activation (ΔG‡), one can predict the reaction rate. For example, in the acylation with an acyl chloride, the reaction proceeds through a tetrahedral intermediate. The transition state leading to this intermediate can be located, and its structure can reveal important details about the bond-forming and bond-breaking processes. The electronic and steric effects of the tert-butyl and 4-bromobenzyl groups on the reactivity of the amine can be quantified through these calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the benzylamine (B48309) scaffold allows this compound to adopt various conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. The key rotatable bonds are the C-N bond and the C-C bond connecting the benzyl (B1604629) group to the amine.

Potential Energy Surface (PES) Scan: A relaxed PES scan can be performed by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima corresponding to stable conformers and energy maxima corresponding to the barriers to rotation.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, one can explore the accessible conformational space and study the transitions between different conformers. MD simulations can also be used to study the molecule's interactions with its environment, such as a solvent or a biological receptor. For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in different environments and the timescales of conformational changes.

Illustrative Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
Staggered 1~60°0.0
Eclipsed~120°3.5
Staggered 2~180°0.2

Note: This table presents a simplified, illustrative example of the relative energies of potential conformers based on the rotation around the C-N bond. Actual values would require specific computational studies.

Structure-Reactivity Relationships from a Computational Perspective

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. From a computational perspective, various molecular descriptors can be calculated for this compound and related compounds to build such models.

Key Computational Descriptors for QSAR:

Electronic Descriptors: HOMO/LUMO energies, atomic charges, and dipole moment can describe the electronic aspects of molecular interactions.

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors can quantify the influence of the molecule's size and shape.

Lipophilicity Descriptors: The partition coefficient (logP) is a measure of a molecule's hydrophobicity, which is crucial for its transport and interaction with biological systems.

Applications of 4 Bromobenzyl Tert Butylamine As a Chemical Building Block

Utilization in Complex Organic Synthesis

The presence of both a halogenated aromatic ring and a secondary amine in (4-Bromobenzyl)tert-butylamine provides multiple reaction sites, rendering it a versatile intermediate in the synthesis of complex organic molecules. The bromo substituent on the phenyl ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities and the construction of elaborate carbon skeletons.

One notable application of a similar structural motif is in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov For instance, 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo orgsyn.orgnih.govthieno[2,3-d]pyrimidines have been designed and synthesized as potential anticancer agents that function as dual topoisomerase-I/II inhibitors. nih.gov The synthesis of these complex heterocyclic systems highlights the utility of the 4-bromobenzyl moiety as a key building block. nih.gov

Furthermore, the tert-butyl group, due to its steric bulk, can influence the regioselectivity of reactions and provide stability to the final molecule. In some synthetic strategies, tert-butylamine (B42293) or its derivatives can be used as precursors where the tert-butyl group is later eliminated to form complex heterocyclic systems like quinazolinones. mdpi.com Quinazolin-4(3H)-one and its derivatives are recognized for their broad spectrum of biological activities, including analgesic, anti-inflammatory, and antitumor effects. mdpi.com

Role in Medicinal Chemistry and Drug Discovery

The structural components of this compound are of significant interest in the design of new drugs. The 4-bromophenyl group is a common feature in many biologically active compounds. For example, the antihistamine Brompheniramine contains a 3-(4-bromophenyl) group, underscoring the relevance of this moiety in approved pharmaceuticals. rsc.org The tert-butyl group can also play a crucial role in modulating the pharmacological properties of a molecule, such as its binding affinity to a target receptor and its metabolic stability.

Precursor for Pharmacologically Active Compounds

This compound serves as a valuable precursor for a variety of pharmacologically active compounds. Its derivatization allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The synthesis of N-acetyl, tert-butyl amide derivatives of all 20 naturally occurring amino acids demonstrates the utility of tert-butylamine in creating peptide-like structures that can have diverse biological applications. nih.gov Additionally, the pharmacological evaluation of procaterol (B1663013) derivatives possessing a tert-amino group has been conducted to explore their potential as adrenoceptor stimulants. nih.gov

A significant example of a related precursor in action is the synthesis of 2-(4-bromobenzyl)-5,6,7,8-tetrahydrobenzo orgsyn.orgnih.govthieno[2,3-d]pyrimidines, which have shown promising anticancer activity. nih.gov In this synthesis, the 4-bromobenzyl moiety is a key component of the final active compounds. nih.gov

Development of Compounds Targeting Specific Receptor Systems

The scaffold of this compound is particularly relevant for the development of ligands that target specific receptor systems in the body. The combination of an aromatic ring, a flexible linker, and a bulky amine is a common pharmacophore for various G protein-coupled receptors (GPCRs).

The kappa-opioid receptor (KOR) has emerged as a promising therapeutic target for a range of conditions, including pain, depression, and addiction. chemrxiv.orgfrontiersin.orgfrontiersin.org The KOR system is implicated in dysphoria and is sometimes referred to as an "anti-reward system," making its modulation a key area of research. wisc.edunih.gov

While direct synthesis of KOR modulators from this compound is not extensively documented, the structural elements of this compound are highly relevant to the design of KOR ligands. For instance, in the development of potent KOR agonists derived from akuammicine (B1666747), various alkyl and benzyl (B1604629) groups have been introduced to the tertiary amine of the parent compound to explore the structure-activity relationship. chemrxiv.org This highlights the importance of the N-benzyl substituent in modulating the activity at the KOR. chemrxiv.org

The following table presents data on the potency of selected akuammicine derivatives at the kappa-opioid receptor.

CompoundR GroupκOR EC50 (nM)
1 H1800
16 Methyl>10000
17 Propyl>10000
18 Allyl>10000
20 Benzyl>10000

Data sourced from ChemRxiv. chemrxiv.org

The kappa-opioid receptor system plays a significant role in mediating negative affective states, including anxiety and aversion. frontiersin.orgwisc.edu KOR activation can lead to dysphoria, which is a key component of the aversion-reward response. nih.gov Therefore, the development of KOR antagonists is a promising strategy for the treatment of anxiety and depression.

While there is no direct evidence linking this compound derivatives to anxiolytic activity, the general principle of targeting the KOR system to modulate anxiety-like behaviors is well-established. frontiersin.org The structural features of this compound make it a plausible starting point for the design of novel KOR modulators with potential applications in treating anxiety and mood disorders.

Strategy for Modulating Efflux Transporters

Efflux transporters are membrane proteins that actively pump a wide range of substrates, including drugs, out of cells. nih.gov Overexpression of efflux pumps is a major mechanism of multidrug resistance (MDR) in cancer cells and bacteria, which significantly compromises the efficacy of therapeutic agents. nih.gov The development of efflux pump inhibitors (EPIs) is therefore a critical strategy to overcome MDR. nih.gov

Currently, there is a lack of specific research on the use of this compound or its derivatives as modulators of efflux transporters. However, the general chemical properties of this compound, such as its lipophilicity and the presence of an aromatic ring, are features often found in molecules that interact with efflux pumps. nih.gov The development of novel EPIs is an active area of research, and the exploration of diverse chemical scaffolds, potentially including derivatives of this compound, is a viable approach to identifying new and effective inhibitors. nih.gov

Applications in Materials Science Precursor Synthesis

The structure of this compound features a bromine atom on the phenyl ring, which can serve as a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the synthesis of conjugated polymers and other functional organic materials. The tert-butylamine group could influence the solubility and processing characteristics of resulting polymers or serve as a site for further functionalization.

Despite this potential, there is a lack of specific examples in the scientific literature where this compound has been explicitly used as a monomer or precursor for the synthesis of polymeric or other advanced materials. Research in materials science often focuses on related compounds, such as 4-bromobenzylamine (B181089), which offer a primary amine for different types of polymerization reactions. The steric hindrance imposed by the tert-butyl group in this compound may limit its reactivity in certain polymerization processes, which could be a contributing factor to its limited use in this area.

Table 1: Potential Polymerization Reactions Involving this compound Functionalities

Functional GroupPotential Reaction TypeResulting LinkagePotential Material Class
4-BromophenylSuzuki CouplingBiarylConjugated Polymers
4-BromophenylSonogashira CouplingAryl-alkyneConjugated Polymers
4-BromophenylBuchwald-Hartwig AminationAryl-aminePolyanilines
tert-ButylamineAmidation (after de-tert-butylation)AmidePolyamides

Note: This table is illustrative of the potential reactivity and does not represent reported applications of this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and quantitative distribution. For (4-Bromobenzyl)tert-butylamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the structure.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.45 Doublet 2H Aromatic protons (ortho to Br)
~ 7.25 Doublet 2H Aromatic protons (ortho to CH₂)
~ 3.70 Singlet 2H Benzylic protons (-CH₂-)
~ 1.50 Broad Singlet 1H Amine proton (-NH-)

Carbon-13 NMR (¹³C NMR) is employed to map the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, revealing the total number of different carbon environments.

For this compound, eight distinct signals are expected in the ¹³C NMR spectrum. The tert-butyl group will show two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The benzylic carbon will produce a separate signal. The 1,4-disubstituted aromatic ring will exhibit four signals: two for the protonated carbons and two for the quaternary carbons bonded to the bromine and the benzylic group, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~ 138 Aromatic Carbon (C-CH₂)
~ 131 Aromatic Carbon (CH, ortho to Br)
~ 130 Aromatic Carbon (CH, ortho to CH₂)
~ 121 Aromatic Carbon (C-Br)
~ 55 Quaternary Carbon (-C (CH₃)₃)
~ 48 Benzylic Carbon (-CH₂ -)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of this compound (C₁₁H₁₆BrN) is expected to show a molecular ion peak (M⁺). A key feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio).

Fragmentation is expected to occur at the weakest bonds. A common fragmentation pathway for amines is alpha-cleavage, which would involve the breaking of the bond between the benzylic carbon and the aromatic ring. Another significant fragmentation would be the loss of a methyl group from the tert-butyl moiety to form a stable cation, a process observed in the mass spectrum of tert-butylamine (B42293) itself, which shows a base peak at m/z 58. pearson.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Fragment Notes
241/243 [C₁₁H₁₆BrN]⁺ Molecular ion (M⁺, M+2)
226/228 [C₁₀H₁₃BrN]⁺ Loss of a methyl group (CH₃)
170/172 [C₇H₆Br]⁺ 4-Bromobenzyl cation
86 [C₅H₁₂N]⁺ tert-Butylaminomethyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The presence of a secondary amine is indicated by a moderate N-H stretching band. The aromatic ring is identified by C-H and C=C stretching vibrations. The aliphatic tert-butyl and benzylic groups are confirmed by their characteristic C-H stretching and bending frequencies. The C-N and C-Br bonds also produce signals, typically in the fingerprint region of the spectrum. The IR spectrum for tert-butylamine shows distinct peaks for N-H stretches. wisc.eduwisc.edu

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch Secondary Amine
3000 - 3100 C-H Stretch Aromatic
2850 - 2980 C-H Stretch Aliphatic (CH₂, CH₃)
1600, 1475 C=C Stretch Aromatic Ring
1550 - 1650 N-H Bend Secondary Amine
1000 - 1250 C-N Stretch Amine

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating components of a mixture and determining the purity of a substance.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of molecule.

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound. researchgate.net The basic nature of the amine group necessitates the addition of an acidifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase to ensure sharp, symmetrical peaks by preventing interaction with residual silanols on the column. Purity is calculated by integrating the peak area of the target compound and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 220 nm or 254 nm).

Table 5: Typical HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or Gradient elution (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

| Injection Volume | 10 µL |

Table of Mentioned Compounds

Compound Name
This compound
Acetonitrile
Formic Acid
Methanol

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the structural elucidation and purity assessment of semi-volatile and volatile compounds such as this compound. This hyphenated technique synergistically combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. In the context of analyzing this compound, GC-MS provides critical data regarding its retention time, molecular weight, and fragmentation pattern, which are indispensable for unequivocal identification and for quantifying its purity by separating it from potential impurities, isomers, or residual starting materials from synthesis.

Structural Elucidation via Fragmentation Analysis

Upon introduction into the GC-MS system, the this compound molecule is subjected to ionization, typically by electron impact (EI). The high energy of the electron beam (commonly 70 eV) imparts sufficient energy to the molecule to cause not only the ejection of an electron to form a molecular ion (M⁺˙) but also to induce extensive and predictable fragmentation. The resulting mass spectrum is a unique fingerprint of the compound, characterized by a series of ions with specific mass-to-charge ratios (m/z).

While specific experimental data for this compound is not widely published, a detailed analysis of its structure allows for the prediction of its primary fragmentation pathways based on established principles of mass spectrometry. The structure contains two key points susceptible to cleavage: the benzylic C-N bond and the C-N bond adjacent to the tert-butyl group.

Predicted Fragmentation Pathways:

Alpha-Cleavage adjacent to the Nitrogen: The most facile fragmentation for amines is the cleavage of a C-C bond alpha to the nitrogen atom. For this compound, this can occur in two ways:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the tert-butyl moiety would result in a significant ion.

Formation of the tert-butyl cation: A highly characteristic fragmentation pathway involves the cleavage of the bond between the nitrogen and the tert-butyl group, leading to the formation of the very stable tert-butyl carbocation at m/z 57 . This is often an abundant peak in the mass spectra of compounds containing a tert-butyl group. pearson.com

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom is another highly probable fragmentation route. This would generate the 4-bromobenzyl cation. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic pair of peaks at m/z 169 and 171 . The stability of this benzylic cation makes this a favored fragmentation.

Tropylium Ion Formation: The 4-bromobenzyl cation (m/z 169/171) can undergo rearrangement to form a stable bromotropylium ion, which is a common feature in the mass spectra of benzyl-containing compounds. Further fragmentation of this ion can occur through the loss of a bromine atom or HBr.

Loss of the entire tert-butylamine side chain: Cleavage can also result in the formation of an ion corresponding to the loss of the entire tert-butylamine side chain, yielding a fragment at m/z 91 , corresponding to the tropylium ion after rearrangement and loss of bromine.

The molecular ion peak (M⁺˙) for this compound would be expected at m/z 241 and 243 , reflecting the isotopic abundance of bromine. However, for some amines, the molecular ion peak can be of low intensity or even absent due to rapid fragmentation. pearson.com

Purity Assessment

For purity assessment, the gas chromatograph component of the GC-MS separates this compound from any volatile impurities before it enters the mass spectrometer. A pure sample will exhibit a single, sharp chromatographic peak at a specific retention time under defined GC conditions. The presence of additional peaks would indicate impurities. The mass spectrum of each of these impurity peaks can then be analyzed to identify their structures, which could correspond to starting materials (e.g., 4-bromobenzaldehyde (B125591) or tert-butylamine), by-products from the synthesis, or degradation products.

By integrating the area of the primary peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of its purity can be determined.

Data Tables

The following tables summarize the predicted key ions and typical GC parameters that could be employed for the analysis of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Predicted Ion Identity Significance
241/243 [C₁₁H₁₆⁷⁹BrN]⁺˙ / [C₁₁H₁₆⁸¹BrN]⁺˙ Molecular Ion (M⁺˙)
226/228 [M - CH₃]⁺ Loss of a methyl radical from the tert-butyl group
184/186 [M - C(CH₃)₃]⁺ Loss of the tert-butyl group
169/171 [C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺ 4-Bromobenzyl cation / Bromotropylium ion
90 [C₇H₆]⁺ Tropylium ion (from loss of Br from m/z 169/171)

Table 2: Illustrative GC-MS Operational Parameters

Parameter Value
Gas Chromatograph (GC)
Column Type Fused silica capillary column (e.g., DB-5ms, HP-5ms)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Inlet Temperature 250 - 280 °C
Injection Mode Splitless or Split (e.g., 20:1)
Oven Program Initial Temp: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min
Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range 40 - 450 amu

Future Research Directions and Unexplored Avenues for 4 Bromobenzyl Tert Butylamine

Development of Greener Synthetic Routes

Key research objectives in this area include:

Catalytic Reductive Amination: A primary focus should be on the one-pot reductive amination of 4-bromobenzaldehyde (B125591) with tert-butylamine (B42293). This approach, catalyzed by heterogeneous catalysts (e.g., supported noble metals like Pd/C or non-precious metal catalysts), could use greener reducing agents such as hydrogen gas or formate (B1220265) salts, with water or ethanol (B145695) as benign solvents. chemicalbook.com The goal would be to achieve high atom economy by producing water as the only byproduct.

Biocatalysis: The exploration of enzymatic pathways offers a highly selective and environmentally friendly alternative. Transaminases or engineered amine dehydrogenases could potentially catalyze the synthesis of (4-Bromobenzyl)tert-butylamine from prochiral precursors under mild, aqueous conditions, minimizing the need for protecting groups and reducing waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis can offer significant advantages over batch production. Flow reactors can enhance heat and mass transfer, improve reaction control and safety, and allow for easier scale-up. This methodology could lead to higher yields and purity while reducing solvent usage and reaction times. chemistryjournals.net

Synthetic Strategy Advantages Key Research Focus
Catalytic Reductive AminationHigh atom economy, reduced wasteDevelopment of reusable, non-precious metal catalysts
BiocatalysisHigh selectivity, mild conditions, aqueous mediaEnzyme discovery and engineering for substrate specificity
Continuous Flow SynthesisEnhanced safety, scalability, and efficiencyReactor design and optimization of reaction conditions

Exploration of Novel Catalytic Transformations

The dual functionality of this compound makes it an excellent substrate for constructing complex molecular architectures through catalytic reactions. While the bromine atom is a well-established handle for palladium-catalyzed cross-coupling reactions, there remain numerous unexplored transformations.

Future research should venture into the following areas:

Advanced Cross-Coupling Reactions: Beyond standard Suzuki and Heck reactions, the substrate should be explored in a wider array of modern cross-coupling protocols. This includes Sonogashira couplings to introduce alkyne functionalities, Buchwald-Hartwig aminations to form diaryl amines, and various C-H activation strategies to build complexity directly onto the aromatic ring.

Multicomponent Reactions (MCRs): The use of this compound as a building block in one-pot multicomponent reactions could rapidly generate libraries of complex molecules. mdpi.com For instance, its integration into palladium-catalyzed isocyanide insertion/cyclization reactions could lead to novel heterocyclic scaffolds of pharmaceutical interest. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers mild and efficient pathways for bond formation. Investigating the reactivity of the C-Br bond in this compound under photoredox conditions could unlock new synthetic routes, such as radical-mediated coupling reactions, that are complementary to traditional thermal methods.

Advanced Drug Design Leveraging its Scaffold

The (4-bromobenzyl) motif is a key component in a variety of biologically active compounds, including potential anticancer and antimicrobial agents. nih.govresearchgate.netmdpi.com The combination of this moiety with the sterically significant and lipophilic tert-butyl group makes this compound a promising starting point for the design of new therapeutic agents.

Unexplored avenues in drug design include:

Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a valuable fragment for screening against a wide range of biological targets. Its binding modes can be elucidated through techniques like X-ray crystallography, providing a foundation for fragment evolution into more potent lead compounds.

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The this compound scaffold could be elaborated via cross-coupling reactions at the bromine position to generate libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases.

Central Nervous System (CNS) Agents: The lipophilicity imparted by the tert-butyl and bromophenyl groups may facilitate blood-brain barrier penetration. This suggests a potential application in the development of novel agents targeting CNS disorders, where derivatives could be designed to interact with receptors or enzymes within the brain. Recent research has highlighted the use of similar brominated scaffolds in the synthesis of compounds targeting topoisomerases, indicating a potential route for developing new cancer therapeutics. nih.gov

Therapeutic Area Design Strategy Rationale
OncologyElaboration via cross-coupling reactionsTarget kinases or topoisomerases; the 4-bromobenzyl moiety is a known pharmacophore. nih.gov
Infectious DiseasesSynthesis of heterocyclic derivativesThe scaffold can be used to create novel triazole or thienopyrimidine structures with potential antimicrobial activity. nih.govresearchgate.net
CNS DisordersModification to optimize lipophilicity and polarityThe core structure possesses properties that may favor blood-brain barrier permeability.

Integration into Advanced Functional Materials

The unique electronic and structural properties of this compound make it an intriguing candidate for incorporation into advanced functional materials. Its potential applications span electronics, photonics, and surface science, building on findings from related compounds like 4-bromobenzylamine (B181089).

Future research directions in materials science include:

Perovskite Solar Cell Modifiers: Benzylammonium derivatives are known to passivate defects and enhance the stability of perovskite solar cells. Research has shown that 4-bromobenzylamine can be used as a post-synthetic modification agent for these devices. this compound could be investigated as a bulkier alternative, potentially offering improved moisture resistance and altered electronic interfacing due to the steric hindrance of the tert-butyl group.

Organic Semiconductors: The aromatic core of the molecule can be extended through polymerization or oligomerization, initiated at the bromine site via reactions like Suzuki or Yamamoto coupling. The resulting materials could be investigated for their charge transport properties and potential use in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs). The tert-butyl group would enhance solubility, facilitating solution-based processing of these materials.

Functional Surface Coatings: The compound can be grafted onto surfaces (e.g., silicon, metal oxides) to tailor their properties. The bromine atom provides a site for covalent attachment, while the exposed tert-butylamine group can alter surface energy, hydrophobicity, or serve as a coordination site for subsequent chemical modifications.

Q & A

Q. What are the atmospheric degradation pathways of this compound, and how can its particulate byproducts be analyzed?

  • Methodological Answer : Reaction with OH radicals (k = 8.4×10⁻¹² cm³ molecule⁻¹s⁻¹ at 305 K) generates acetone, formaldehyde, and low-volatility nitramine salts (vapor pressure: 5.1×10⁻⁶ Pa). Particle size distributions (e.g., 50–200 nm) are quantified using CHARON-PTR-ToF-MS and thermal desorption-differential mobility analyzers in EUPHORE chamber experiments .

Q. How can computational methods predict the reactivity of this compound in radical-mediated reactions?

  • Methodological Answer : Master equation modeling (e.g., MESMER) combined with quantum chemical calculations (CCSD(T)/B3LYP) identifies dominant pathways. For instance, hydrogen abstraction from the amine group is thermodynamically favored (ΔH = -70 kJ/mol), forming stable nitroxide intermediates. Experimental validation uses laser-induced fluorescence for OH radical tracking .

Q. What strategies mitigate synthesis challenges when tert-butylamine derivatives are used as raw materials?

  • Methodological Answer : Addressing tert-butylamine's volatility and toxicity requires in-situ generation via reductive amination (e.g., using NaBH₃CN) or leveraging tert-butylamine hydrochloride salts. In TBBS accelerator synthesis, optimizing tert-butylamine storage and handling under nitrogen reduces decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.